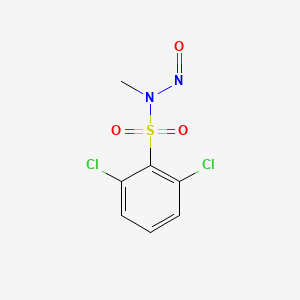
2,6-Dichloro-N-methyl-N-nitrosobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-N-methyl-N-nitrosobenzene-1-sulfonamide is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by the presence of two chlorine atoms, a methyl group, a nitroso group, and a sulfonamide group attached to a benzene ring. Its unique structure imparts specific chemical properties that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N-methyl-N-nitrosobenzene-1-sulfonamide typically involves the nitration of 2,6-dichlorobenzenesulfonamide followed by methylation and nitrosation. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate. Finally, the nitroso group is introduced by treating the methylated compound with sodium nitrite and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-methyl-N-nitrosobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-N-methyl-N-nitrosobenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-N-methyl-N-nitrosobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to interfere with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzenesulfonamide: Lacks the nitroso and methyl groups, making it less reactive.
N-Methyl-N-nitrosobenzenesulfonamide: Similar structure but without the chlorine atoms, affecting its chemical properties.
2,6-Dichloro-N-methylbenzenesulfonamide: Lacks the nitroso group, altering its reactivity and applications.
Uniqueness
2,6-Dichloro-N-methyl-N-nitrosobenzene-1-sulfonamide is unique due to the combination of its functional groups, which impart specific chemical reactivity and biological activity. The presence of both chlorine atoms and the nitroso group enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
833427-46-6 |
|---|---|
Molecular Formula |
C7H6Cl2N2O3S |
Molecular Weight |
269.10 g/mol |
IUPAC Name |
2,6-dichloro-N-methyl-N-nitrosobenzenesulfonamide |
InChI |
InChI=1S/C7H6Cl2N2O3S/c1-11(10-12)15(13,14)7-5(8)3-2-4-6(7)9/h2-4H,1H3 |
InChI Key |
JGOBQOVCHIQLIA-UHFFFAOYSA-N |
Canonical SMILES |
CN(N=O)S(=O)(=O)C1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















